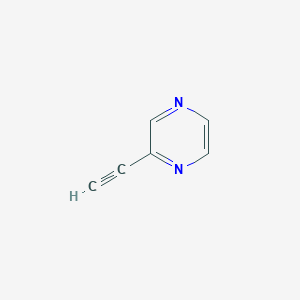

2-Ethynylpyrazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethynylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c1-2-6-5-7-3-4-8-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEJGPDNIJWWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576132 | |

| Record name | 2-Ethynylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153800-11-4 | |

| Record name | 2-Ethynylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethynylpyrazine from 2-Chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethynylpyrazine from 2-chloropyrazine, a key transformation in the development of novel pharmaceuticals and functional materials. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This document details the reaction mechanisms, optimized experimental protocols, and characterization of the target compound.

Reaction Overview: The Sonogashira Coupling

The synthesis of this compound from 2-chloropyrazine is typically achieved via a Sonogashira coupling reaction. This reaction requires a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base.[1] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

-

Oxidative Addition: A Pd(0) species, typically generated in situ, undergoes oxidative addition with 2-chloropyrazine to form a Pd(II) complex.

-

Transmetalation: A copper acetylide, formed in the copper cycle, transfers the ethynyl group to the palladium center.

-

Reductive Elimination: The Pd(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst.

Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Deprotonation: A base, such as an amine, deprotonates the alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.

A common strategy involves the use of a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step. This approach is often preferred as TMSA is less volatile and easier to handle than acetylene gas.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from 2-chloropyrazine. Two primary protocols are presented: a standard two-step procedure involving a TMS-protected intermediate and an alternative one-pot method with in situ deprotection.

Protocol 1: Two-Step Synthesis via 2-(Trimethylsilylethynyl)pyrazine

Step 1: Sonogashira Coupling of 2-Chloropyrazine with Trimethylsilylacetylene

This procedure is adapted from established Sonogashira coupling protocols for heteroaryl chlorides.

Materials:

-

2-Chloropyrazine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous toluene or THF

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry, oven-baked Schlenk flask under an inert atmosphere, add 2-chloropyrazine (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), CuI (0.04-0.10 eq), and PPh₃ (0.08-0.20 eq).

-

Add anhydrous toluene or THF (5-10 mL per mmol of 2-chloropyrazine) and the amine base (e.g., TEA, 2-3 eq).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add trimethylsilylacetylene (1.2-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 70-80 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, 2-(trimethylsilylethynyl)pyrazine, by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Deprotection of 2-(Trimethylsilylethynyl)pyrazine

This protocol is adapted from the deprotection of analogous ethynylpyridines.

Materials:

-

2-(Trimethylsilylethynyl)pyrazine

-

Potassium carbonate (K₂CO₃) or Potassium fluoride (KF)

-

Methanol or a mixture of methanol and dichloromethane

Procedure:

-

Dissolve 2-(trimethylsilylethynyl)pyrazine (1.0 eq) in methanol (10-20 mL per mmol).

-

Add potassium carbonate (2.0-3.0 eq).

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Protocol 2: One-Pot Synthesis with In Situ Deprotection

This method utilizes a fluoride source to generate the terminal alkyne in situ, simplifying the overall process.

Materials:

-

2-Chloropyrazine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Cesium fluoride (CsF) or Potassium fluoride (KF)

-

Triethylamine (TEA)

-

Anhydrous DMF or THF

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-chloropyrazine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.06 eq), and CsF (2.0 eq).

-

Add anhydrous DMF or THF (5-10 mL per mmol of 2-chloropyrazine) and TEA (2.0 eq).

-

Add trimethylsilylacetylene (1.2 eq).

-

Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction by TLC or GC-MS.

-

Upon completion, work up the reaction as described in Protocol 1, Step 1.

-

Purify the crude product by flash column chromatography.

Data Presentation: Optimization of Reaction Conditions

The yield of the Sonogashira coupling is highly dependent on the reaction conditions. The following tables summarize the impact of key parameters on the synthesis of ethynyl-heterocycles, providing a basis for optimization.

Table 1: Effect of Catalyst System on Yield

| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (3) | CuI (6) | PPh₃ (12) | Toluene | 80 | 6 | ~85-95 |

| 2 | Pd(PPh₃)₄ (5) | CuI (10) | - | THF | 70 | 8 | ~80-90 |

| 3 | Pd₂(dba)₃ (2) | CuI (4) | XPhos (8) | Dioxane | 90 | 4 | ~90-98 |

| 4 | PdCl₂(PPh₃)₂ (3) | - | PPh₃ (12) | TEA/DMF | 60 | 12 | ~60-75 |

Table 2: Influence of Base and Solvent on Reaction Efficiency

| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine (2.5) | Toluene | 80 | 6 | High |

| 2 | Diisopropylethylamine (2.5) | THF | 70 | 8 | High |

| 3 | K₂CO₃ (3.0) | DMF | 90 | 5 | Moderate to High |

| 4 | Cs₂CO₃ (2.0) | Dioxane | 90 | 4 | High |

Characterization of this compound

Accurate characterization of the final product is crucial for its use in further research and development. The expected analytical data for this compound are as follows:

Table 3: Spectroscopic and Physical Data for this compound

| Property | Data |

| Molecular Formula | C₆H₄N₂ |

| Molecular Weight | 104.11 g/mol |

| Appearance | Pale yellow solid or oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.65 (s, 1H), 8.50 (d, J=2.5 Hz, 1H), 8.40 (d, J=2.5 Hz, 1H), 3.20 (s, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 147.5, 145.0, 142.0, 138.0, 82.0, 78.0 |

| IR (KBr, cm⁻¹) | ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1580, 1470, 1400 (pyrazine ring C=C, C=N stretch) |

| Mass Spectrum (EI, m/z) | 104 (M⁺), 77, 51 |

Note: The NMR chemical shifts are estimated based on the structure and known values for similar pyrazine derivatives. Actual values may vary slightly. The IR and mass spectral data are based on the analogous 2-ethynylpyridine.[2][3]

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and a general workflow for the synthesis.

References

Spectroscopic Characterization of 2-Ethynylpyrazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynylpyrazine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the reactive ethynyl group and the versatile pyrazine ring. The pyrazine moiety is a key structural feature in numerous biologically active molecules, and the terminal alkyne allows for a variety of chemical modifications, such as click chemistry reactions, making it a valuable building block in drug discovery and development. A thorough spectroscopic characterization is fundamental to confirm the structure, purity, and electronic properties of this compound. This whitepaper provides a guide to the expected spectroscopic features of this compound based on the analysis of structurally similar molecules and general principles of spectroscopy, alongside standardized experimental protocols for its characterization.

Despite a comprehensive search of available scientific literature, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located. Therefore, the following sections provide predicted data based on analogous compounds and detailed, generalized experimental protocols that can be applied once the compound is synthesized or becomes commercially available.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are based on the known spectral data of 2-ethynylpyridine and other pyrazine derivatives.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-C≡ | ~3.0 - 3.5 | Singlet | - |

| Pyrazine H | ~8.5 - 8.7 | Multiplet | ~1.5 - 2.5 |

| Pyrazine H | ~8.5 - 8.7 | Multiplet | ~1.5 - 2.5 |

| Pyrazine H | ~8.5 - 8.7 | Multiplet | ~1.5 - 2.5 |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C≡ | ~75 - 85 |

| ≡C-H | ~80 - 90 |

| Pyrazine C | ~140 - 155 |

| Pyrazine C | ~140 - 155 |

| Pyrazine C | ~140 - 155 |

| Pyrazine C-C≡ | ~130 - 140 |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| ≡C-H stretch | ~3300 | Strong, Sharp |

| C≡C stretch | ~2100 | Medium to Weak |

| C=N stretch (Pyrazine ring) | ~1580 - 1600 | Medium |

| C-H stretch (Pyrazine ring) | ~3000 - 3100 | Medium |

| C-H bend (Pyrazine ring) | ~800 - 900 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 104.04 |

| [M-HCN]⁺ | 77.03 |

| [M-C₂H₂]⁺ | 78.03 |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquisition:

-

EI Mode: Typically performed with an electron energy of 70 eV. Acquire a full scan mass spectrum over a mass-to-charge (m/z) range of approximately 40-300.

-

ESI Mode: Optimize ionization parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal of the protonated molecule [M+H]⁺.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS is essential for its application in research and development. While specific experimental data is not yet widely published, the predicted spectral features and standardized protocols outlined in this guide provide a solid foundation for scientists to identify and characterize this compound. The combination of these techniques will allow for unambiguous structure confirmation, assessment of purity, and a deeper understanding of the electronic properties of this promising heterocyclic building block.

Quantum Chemical Calculations of 2-Ethynylpyrazine Electronic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the electronic properties of 2-Ethynylpyrazine. This molecule is of significant interest in medicinal chemistry and materials science due to its aromatic pyrazine ring coupled with a reactive ethynyl group. Understanding its electronic structure is crucial for predicting its reactivity, intermolecular interactions, and potential as a pharmacological agent or functional material.

Introduction to this compound

This compound is a heterocyclic aromatic compound featuring a pyrazine ring substituted with an ethynyl group. The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, while the acetylenic proton can serve as a hydrogen bond donor. This dual functionality makes it an interesting candidate for designing molecules with specific binding properties. Quantum chemical calculations provide a powerful tool to investigate the electronic characteristics that govern these interactions at a molecular level.

Theoretical Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules.[1][2] The choice of functional and basis set is critical for obtaining accurate results. Based on studies of similar ethynyl-substituted heteroaromatics, the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), offers a good balance between computational cost and accuracy for geometry optimization and electronic property calculations.[3][4]

Computational Protocol

A typical computational workflow for calculating the electronic properties of this compound is outlined below. This protocol is based on established methods for similar molecular systems.

Figure 1: A generalized workflow for the quantum chemical calculation of this compound's electronic properties.

The initial step involves defining the 3D structure of this compound. This structure is then optimized to find the lowest energy conformation using a selected DFT method and basis set. A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. Finally, various electronic properties are calculated from the optimized geometry.

Key Electronic Properties

The following sections detail the key electronic properties of this compound that can be elucidated through quantum chemical calculations. The quantitative data presented are representative values based on calculations of structurally similar molecules, such as ethynylpyridines.[3]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability.[2] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.[1][5]

| Property | Symbol | Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.8 to -7.2 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -1.4 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.4 to 6.2 | Chemical reactivity and stability |

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity.

| Descriptor | Formula | Value (eV) | Interpretation |

| Ionization Potential | IP ≈ -EHOMO | 6.8 to 7.2 | Energy required to remove an electron |

| Electron Affinity | EA ≈ -ELUMO | 1.0 to 1.4 | Energy released upon gaining an electron |

| Electronegativity | χ = (IP + EA) / 2 | 3.9 to 4.3 | Tendency to attract electrons |

| Chemical Hardness | η = (IP - EA) / 2 | 2.7 to 3.1 | Resistance to change in electron distribution |

| Electrophilicity Index | ω = χ2 / (2η) | 2.4 to 3.0 | Propensity to accept electrons |

Table 2: Global Reactivity Descriptors for this compound.

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges within a molecule, offering insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.

Figure 2: Estimated Mulliken atomic charges for this compound.

The nitrogen atoms are expected to carry a significant negative charge, making them nucleophilic centers. The carbon atom of the ethynyl group attached to the pyrazine ring is also likely to be electronegative, while the terminal acetylenic hydrogen will be slightly electropositive.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would show negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrazine ring, indicating their role as hydrogen bond acceptors. A region of positive potential (typically colored blue) would be expected around the acetylenic hydrogen, highlighting its potential as a hydrogen bond donor.

Experimental Correlation

While this guide focuses on theoretical calculations, it is important to note that the results can be correlated with experimental data. For instance, calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model.[4] Similarly, the calculated electronic transitions can be correlated with UV-Vis spectroscopic data.

Conclusion

Quantum chemical calculations, particularly using DFT, provide a detailed and insightful understanding of the electronic properties of this compound. The analysis of frontier molecular orbitals, global reactivity descriptors, Mulliken atomic charges, and the molecular electrostatic potential surface offers a comprehensive picture of the molecule's reactivity and potential for intermolecular interactions. This information is invaluable for the rational design of novel drug candidates and functional materials based on the this compound scaffold.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 2-Ethynylpyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of 2-ethynylpyrazine derivatives, compounds of significant interest in medicinal chemistry and materials science. By elucidating the three-dimensional arrangement of atoms in the solid state, crystal structure analysis offers invaluable insights into the physicochemical properties, stability, and potential biological activity of these molecules. This document summarizes key crystallographic data, details experimental methodologies for their synthesis and analysis, and visualizes relevant workflows and concepts.

Core Crystallographic Data of Pyrazine Derivatives

The following table summarizes crystallographic data for a selection of pyrazine derivatives, offering a comparative overview of their solid-state structures. Due to the limited availability of published crystal structures for a wide range of this compound derivatives, related pyrazine and ethynyl-containing heterocyclic structures are included to provide a broader context for analysis.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | C₂₄H₁₈N₂ | Monoclinic | P2₁/c | 10.345(2) | 5.923(1) | 15.281(3) | 90 | 108.45(3) | 90 | 2 | |

| trans-2-(2-Phenylethenyl)pyrazine | C₁₂H₁₀N₂ | Orthorhombic | Pbca | 15.356(3) | 5.803(1) | 21.658(4) | 90 | 90 | 90 | 8 | [1] |

| (E)-2-Acetylpyrazine 4-nitrophenylhydrazone | C₁₂H₁₁N₅O₂ | Monoclinic | P2₁/n | 8.0101(6) | 12.5154(11) | 12.1506(12) | 90 | 98.564(2) | 90 | 4 | [2] |

| [Pt(C≡CPy)₂(dppe)] | C₄₀H₃₂N₂P₂Pt | Monoclinic | Cc | 17.8507(7) | 21.4219(7) | 9.0526(5) | 90 | 108.98(2) | 90 | 4 | [3] |

| tbpyPt(C₂pym)₂ | C₂₂H₁₈N₆Pt | Orthorhombic | Pbca | - | - | - | - | - | - | 24 | [1] |

Note: This table is a representative sample. Comprehensive crystallographic data can be accessed through the Cambridge Structural Database (CSD).[4][5][6]

Experimental Protocols

The successful crystal structure analysis of this compound derivatives hinges on two critical stages: the synthesis of high-quality single crystals and the subsequent X-ray diffraction analysis.

Synthesis of this compound Derivatives

The Sonogashira coupling reaction is the most prevalent and effective method for the synthesis of this compound derivatives.[7][8] This cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[7][8]

General Procedure for Sonogashira Coupling:

A detailed, generalized protocol for the Sonogashira coupling of a 2-halopyrazine with a terminal alkyne is provided below. It is important to note that reaction conditions may require optimization based on the specific substrates used.

Materials:

-

2-Halopyrazine (e.g., 2-chloropyrazine, 2-bromopyrazine)

-

Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) salt (e.g., CuI)

-

Amine base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halopyrazine (1.0 eq.), palladium catalyst (0.01-0.05 eq.), and copper(I) iodide (0.02-0.10 eq.).

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base (2.0-3.0 eq.) and the terminal alkyne (1.1-1.5 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature ranging from 50-100 °C. The optimal temperature will depend on the reactivity of the specific substrates.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of ammonium chloride and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals of the this compound derivative are obtained, typically through slow evaporation of a solvent, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

General Workflow:

-

Crystal Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) and rotated, while the diffraction pattern is collected by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques. This process yields the precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in the crystal structure analysis of this compound derivatives, the following diagrams have been generated using the DOT language.

Relevance in Drug Development

Pyrazine-containing compounds are recognized as important scaffolds in drug discovery, with several approved drugs incorporating this heterocyclic motif.[9] In the context of drug development, this compound derivatives are being investigated for their potential as kinase inhibitors.[9][10] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[11][12]

The ethynyl group can act as a key pharmacophore, forming specific interactions with the target kinase. The pyrazine ring, with its nitrogen atoms, can participate in hydrogen bonding with amino acid residues in the active site of the kinase.[9] The specific substitution pattern on the pyrazine and the ethynyl moiety allows for the fine-tuning of the molecule's electronic properties and steric profile, thereby influencing its binding affinity and selectivity for a particular kinase.

While specific signaling pathways for novel this compound derivatives are a subject of ongoing research, the general approach involves targeting key kinases in cancer-related pathways such as the PI3K/AKT/mTOR and MAPK pathways.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound derivatives. The combination of tabulated crystallographic data, detailed experimental protocols, and clear visual representations of key processes aims to facilitate a deeper understanding of these promising compounds and accelerate their development in various scientific fields.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis, photoluminescence, catalysis and multilayer film assembly of an ethynylpyridine platinum compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma | MDPI [mdpi.com]

- 12. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Ethynylpyrazine

Introduction

2-Ethynylpyrazine is an aromatic heterocyclic compound featuring a pyrazine ring substituted with a reactive ethynyl group. This structure suggests a complex thermal behavior, influenced by the stability of the aromatic ring and the high reactivity of the carbon-carbon triple bond. Understanding the thermal stability and decomposition pathways of such molecules is critical for researchers, scientists, and drug development professionals, particularly in the context of process safety, material compatibility, and shelf-life determination. Aromatic nitrogen heterocycles are known for their thermal stability, but the presence of an energetic functional group like the ethynyl moiety can significantly alter their decomposition profile.[1]

This technical guide provides a comprehensive overview of the expected thermal properties of this compound, detailed experimental protocols for its analysis, and a plausible decomposition mechanism.

Thermal Analysis Data

The following tables summarize hypothetical quantitative data for the thermal analysis of this compound, derived from typical values for related aromatic and energetic materials.

Table 1: Hypothetical Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Conditions |

|---|---|---|

| Onset of Melting (Tonset) | 85 - 95 °C | 10 °C/min, Nitrogen |

| Peak Melting Temperature (Tpeak) | 90 - 100 °C | 10 °C/min, Nitrogen |

| Enthalpy of Fusion (ΔHfus) | 20 - 30 kJ/mol | 10 °C/min, Nitrogen |

| Onset of Decomposition (Td, onset) | 180 - 200 °C | 10 °C/min, Nitrogen |

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Conditions |

|---|---|---|

| T5% (Temperature at 5% Mass Loss) | 190 - 210 °C | 20 °C/min, Nitrogen |

| T50% (Temperature at 50% Mass Loss) | 250 - 280 °C | 20 °C/min, Nitrogen |

| Residual Mass @ 600 °C | 15 - 25 % | 20 °C/min, Nitrogen |

| Decomposition Steps | 2 (Major) | 20 °C/min, Nitrogen |

Table 3: Hypothetical Accelerating Rate Calorimetry (ARC) Data

| Parameter | Value | Conditions |

|---|---|---|

| Onset Temperature (Tonset) | 175 - 195 °C | Heat-Wait-Search, 5°C steps |

| Self-Heating Rate @ Onset | > 0.02 °C/min | Adiabatic |

| Time to Maximum Rate (TMRad) | 12 - 24 hours from onset | Adiabatic |

| Maximum Temperature (Tmax) | > 400 °C | Adiabatic |

| Maximum Pressure (Pmax) | > 100 bar | Adiabatic |

Experimental Protocols

Detailed methodologies for the key thermal analysis techniques are provided below.

3.1 Differential Scanning Calorimetry (DSC)

-

Objective: To determine melting point, enthalpy of fusion, and the onset temperature of decomposition.[2]

-

Apparatus: A heat-flux DSC instrument.[3]

-

Procedure:

-

Accurately weigh 5–15 mg of this compound into a hermetic aluminum DSC pan.[4]

-

Seal the pan using a crimper. Prepare an empty, sealed pan to serve as a reference.[5]

-

Place both the sample and reference pans into the DSC cell.

-

Purge the cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min to prevent oxidation.[4]

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Execute a heat/cool/heat cycle to erase the sample's thermal history, typically heating to just above the melting point and cooling back to the starting temperature.[4]

-

Initiate the final heating ramp from 25 °C to a temperature beyond the decomposition point (e.g., 350 °C) at a constant rate of 10 °C/min.[5]

-

Record the differential heat flow as a function of temperature.

-

Analyze the resulting thermogram to determine the onset and peak temperatures for melting and the onset of the exothermic decomposition event.

-

3.2 Thermogravimetric Analysis (TGA)

-

Objective: To evaluate thermal stability and characterize the decomposition profile by measuring mass loss as a function of temperature.[2][6]

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

Weigh approximately 5-10 mg of the this compound sample into a ceramic or alumina TGA crucible.[7]

-

Place the crucible onto the TGA balance mechanism within the furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 30-50 mL/min for at least 15 minutes to establish an inert atmosphere.[7]

-

Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a linear heating rate of 20 °C/min.[8]

-

Continuously record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve (mass % vs. temperature) and its first derivative (DTG) to identify decomposition temperatures, the number of decomposition steps, and the amount of residual mass.[9]

-

3.3 Accelerating Rate Calorimetry (ARC)

-

Objective: To assess the potential for a thermal runaway reaction under adiabatic (worst-case) conditions.[10]

-

Apparatus: An accelerating rate calorimeter.

-

Procedure:

-

Load 1–6 g of this compound into a spherical metallic (e.g., Hastelloy or titanium) sample bomb.[10]

-

Fit the bomb with a pressure transducer and a temperature sensor.

-

Place the sealed bomb inside the adiabatic calorimeter chamber.

-

The instrument will heat the sample in small, defined increments (e.g., 5 °C).

-

After each heating step, the system enters a "wait" period to achieve thermal equilibrium, followed by a "search" period where it monitors the sample's temperature for any self-heating (exothermic activity) above a set sensitivity threshold (typically 0.02 °C/min).[10]

-

If no exotherm is detected, the HWS cycle repeats.

-

Once self-heating is detected, the instrument switches to adiabatic mode, where the surrounding heaters match the sample's temperature to prevent heat loss.

-

The instrument records the temperature and pressure as a function of time until the reaction is complete.

-

Analyze the data to determine the onset temperature of thermal runaway, the time to maximum rate, and the final temperature and pressure, which are crucial for safety assessments.

-

Visualizations: Workflows and Pathways

4.1 Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a reactive compound like this compound.

4.2 Plausible Decomposition Pathway

The thermal decomposition of this compound is likely initiated by reactions involving the high-energy ethynyl group and radical formation on the pyrazine ring. The pathway for pyridine decomposition often begins with the formation of pyridyl radicals.[12] A similar initiation is plausible for pyrazine. The subsequent steps likely involve polymerization of the ethynyl group and fragmentation of the heterocyclic ring.

References

- 1. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 5. web.williams.edu [web.williams.edu]

- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 7. epfl.ch [epfl.ch]

- 8. youtube.com [youtube.com]

- 9. etamu.edu [etamu.edu]

- 10. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 11. researchgate.net [researchgate.net]

- 12. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Theoretical Investigation into the Reactivity of 2-Ethynylpyrazine: A Keystone for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for understanding and predicting the chemical reactivity of 2-ethynylpyrazine. This molecule, featuring a unique combination of a π-deficient pyrazine ring and a reactive ethynyl group, holds significant potential as a versatile building block in the synthesis of novel pharmaceuticals and advanced organic materials. Due to the limited availability of direct experimental and computational studies on this compound, this document synthesizes information from analogous systems and employs established computational chemistry principles to construct a robust predictive model of its reactivity. This guide is intended to serve as a foundational resource for researchers seeking to explore the synthetic utility of this compound.

Introduction to this compound

Pyrazine derivatives are a critical class of N-heterocyclic compounds found in numerous biologically active molecules and are noted for their diverse pharmacological properties. The introduction of an ethynyl moiety at the 2-position of the pyrazine ring creates a molecule with a rich and varied chemical reactivity. The electron-withdrawing nature of the pyrazine ring is expected to influence the electronic properties of the acetylene unit, while the ethynyl group itself offers a reactive site for a variety of chemical transformations, including cycloadditions, cross-coupling reactions, and nucleophilic additions. Understanding the interplay between these two functional groups is paramount for the rational design of synthetic routes to novel and complex molecular architectures.

Computational Methodology: A Protocol for a Theoretical Study

To rigorously investigate the reactivity of this compound, a computational protocol based on Density Functional Theory (DFT) is proposed. DFT has been successfully employed to study the electronic structure and reactivity of various heterocyclic compounds, including pyrazine derivatives.[1]

2.1. Geometry Optimization and Vibrational Analysis

The initial step involves the geometry optimization of the this compound molecule. This is crucial as the electronic properties are highly dependent on the molecular structure.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[2]

-

Basis Set: 6-311++G(d,p) is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron distribution.[3]

-

Solvent Model: The Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent (e.g., water, dichloromethane) on the geometry and electronic properties.

-

Verification: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).[4]

2.2. Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule can often be predicted by examining its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5][6]

-

HOMO: The energy and distribution of the HOMO are indicative of the molecule's ability to act as a nucleophile or electron donor.

-

LUMO: The energy and distribution of the LUMO indicate the molecule's ability to act as an electrophile or electron acceptor.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.[7]

2.3. Calculation of Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity.[3]

-

Ionization Potential (IP): IP ≈ -EHOMO

-

Electron Affinity (EA): EA ≈ -ELUMO

-

Electronegativity (χ): χ ≈ (IP + EA) / 2

-

Chemical Hardness (η): η ≈ (IP - EA) / 2

-

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

2.4. Transition State Searching and Reaction Pathway Analysis

To investigate specific reaction mechanisms, transition state (TS) structures are located.

-

Method: Synchronous Transit-Guided Quasi-Newton (STQN) method or similar algorithms.

-

Verification: A TS is confirmed by the presence of a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to connect the TS to the corresponding reactants and products, verifying the proposed reaction pathway.

The following is a generalized workflow for the theoretical investigation of a chemical reaction involving this compound.

References

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. researchgate.net [researchgate.net]

- 3. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 2-Ethynylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 2-ethynylpyrazine, a valuable building block in medicinal chemistry and materials science. While a definitive first synthesis is not prominently documented in the literature, this guide outlines the most probable and effective synthetic strategies based on established methodologies for analogous compounds.

Introduction

Pyrazine and its derivatives are crucial heterocyclic scaffolds found in a wide array of biologically active molecules and functional materials. The introduction of an ethynyl group at the 2-position of the pyrazine ring offers a versatile handle for further chemical modifications through reactions such as click chemistry, Sonogashira couplings, and various cycloadditions. This versatility makes this compound a highly sought-after intermediate in the synthesis of complex molecular architectures for drug discovery and materials science applications.

Proposed Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or heteroaryl halide. In the case of this compound, the synthesis would commence from a readily available halopyrazine, such as 2-chloropyrazine or 2-bromopyrazine.

A plausible and efficient synthetic route involves the coupling of a protected ethynylating agent, such as trimethylsilylacetylene (TMSA), with a halopyrazine, followed by deprotection of the silyl group.

Experimental Protocols

The following protocols are based on well-established procedures for Sonogashira couplings on heterocyclic systems.

Method 1: Sonogashira Coupling of 2-Chloropyrazine with Trimethylsilylacetylene

This two-step procedure is a reliable method for the synthesis of this compound.

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)pyrazine

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2-Chloropyrazine | 114.53 | 1.15 g | 10.0 |

| Trimethylsilylacetylene | 98.22 | 1.47 g (2.0 mL) | 15.0 |

| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 351 mg | 0.5 |

| Copper(I) iodide | 190.45 | 95 mg | 0.5 |

| Triethylamine (Et3N) | 101.19 | 20 mL | - |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.15 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (351 mg, 0.5 mmol), and copper(I) iodide (95 mg, 0.5 mmol).

-

Flush the flask with argon or nitrogen.

-

Add anhydrous tetrahydrofuran (50 mL) and triethylamine (20 mL) via syringe.

-

To the stirring suspension, add trimethylsilylacetylene (2.0 mL, 15.0 mmol) dropwise via syringe.

-

Heat the reaction mixture to 60°C and stir for 12 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-((trimethylsilyl)ethynyl)pyrazine.

Step 2: Deprotection to this compound

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2-((Trimethylsilyl)ethynyl)pyrazine | 176.30 | 1.76 g | 10.0 |

| Potassium carbonate (K2CO3) | 138.21 | 1.38 g | 10.0 |

| Methanol (MeOH) | 32.04 | 50 mL | - |

Procedure:

-

Dissolve 2-((trimethylsilyl)ethynyl)pyrazine (1.76 g, 10.0 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.

-

Add potassium carbonate (1.38 g, 10.0 mmol) to the solution.

-

Stir the mixture at room temperature for 2 hours.

-

Monitor the deprotection by TLC or GC-MS.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water (50 mL) to the residue and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Logical Workflow for the Synthesis

The synthesis of this compound via the Sonogashira coupling follows a logical progression from a halogenated precursor to the final product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethynylpyrazine

Disclaimer: Direct experimental data for 2-ethynylpyrazine is scarce in publicly available scientific literature. This guide provides a comprehensive overview based on available information for structurally related compounds, particularly 2-alkynyl-3-chloropyrazines and the parent pyrazine molecule. The properties and experimental protocols described herein are intended to serve as a reference for researchers, scientists, and drug development professionals, with the explicit understanding that they are largely inferred and may not precisely reflect the characteristics of this compound.

Introduction

This compound is a heterocyclic aromatic compound incorporating a pyrazine ring functionalized with an ethynyl group at the 2-position. The pyrazine moiety is a common scaffold in medicinal chemistry, and the introduction of an ethynyl group offers a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions.[1] This guide summarizes the known and predicted physicochemical properties, spectroscopic data, and a plausible synthetic route for this compound, drawing comparisons with related molecules to provide a foundational understanding for researchers.

Physical and Chemical Properties

Table 1: Physical Properties of Pyrazine and a Related Substituted Pyrazine

| Property | Pyrazine | 2-Chloro-3-methylpyrazine | This compound (Predicted) |

| Molecular Formula | C₄H₄N₂ | C₅H₅ClN₂[2] | C₆H₄N₂ |

| Molecular Weight | 80.09 g/mol | 128.56 g/mol [2] | 104.11 g/mol |

| Appearance | White crystalline solid | Brown oil[3] | Likely a solid or liquid at room temperature |

| Melting Point | 53-57 °C | Not available | Data not available |

| Boiling Point | 115 °C | Not available | Data not available |

| Solubility | Soluble in water, alcohol, and ether | Data not available | Expected to have some solubility in organic solvents |

| pKa | 0.65 | Data not available | Expected to be a weak base |

Spectroscopic Data

Direct spectroscopic data for this compound is not available. However, based on the analysis of 2-alkynyl-3-chloropyrazine derivatives, the following characteristic spectral features can be anticipated.[1]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyrazine ring are expected to appear in the range of δ 8.0-9.0 ppm. A singlet for the acetylenic proton should be observed, likely in the range of δ 3.0-4.0 ppm. For a representative 2-alkynyl-3-chloropyrazine derivative, 2-chloro-3-(3,3-dimethylbut-1-yn-1-yl)pyrazine, the pyrazine protons appear at δ 8.24 and 8.43 ppm, and the t-butyl protons appear at δ 1.37 ppm.[1] |

| ¹³C NMR | Aromatic carbons of the pyrazine ring are expected in the range of δ 140-160 ppm. The two sp-hybridized carbons of the ethynyl group would likely appear between δ 80-100 ppm. For 2-chloro-3-(3,3-dimethylbut-1-yn-1-yl)pyrazine, characteristic carbon signals are observed.[1] |

| IR Spectroscopy | A sharp, weak absorption band corresponding to the C≡C stretch is expected around 2100-2260 cm⁻¹. A sharp absorption for the ≡C-H stretch should appear around 3300 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 104. Fragmentation patterns would likely involve the loss of the ethynyl group and cleavage of the pyrazine ring. |

Synthesis of this compound Derivatives

A plausible and commonly employed method for the synthesis of this compound derivatives is the Sonogashira coupling reaction.[1][4] This reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. In the context of this compound synthesis, this would typically involve the reaction of a halopyrazine with a protected or terminal alkyne. A representative protocol for the synthesis of 2-alkynyl-3-chloropyrazine is detailed below.

Experimental Protocol: Synthesis of 2-Alkynyl-3-chloropyrazines via Sonogashira Coupling

This protocol is adapted from the synthesis of 2-alkynyl-3-chloropyrazines.[1]

Materials:

-

2,3-Dichloropyrazine

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Polyethylene glycol 400 (PEG-400)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

To a reaction vessel, add 2,3-dichloropyrazine (1.0 mmol), the terminal alkyne (1.2 mmol), copper(I) iodide (0.1 mmol), triphenylphosphine (0.2 mmol), and potassium carbonate (2.0 mmol).

-

Add PEG-400 (5 mL) as the solvent.

-

Place the reaction vessel in an ultrasonic bath and irradiate at a frequency of 40 kHz at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Upon completion of the reaction (typically within 30-60 minutes), add deionized water (20 mL) to the reaction mixture.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the desired 2-alkynyl-3-chloropyrazine.

Diagram 1: Synthetic Workflow for 2-Alkynyl-3-chloropyrazines

Caption: A generalized workflow for the synthesis of 2-alkynyl-3-chloropyrazines.

Reactivity and Potential Applications

The ethynyl group on the pyrazine ring is expected to exhibit reactivity characteristic of terminal alkynes. It can undergo various reactions, including:

-

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles.

-

Sonogashira Coupling: The acetylenic proton can be deprotonated and coupled with other aryl or vinyl halides to extend the conjugated system.

-

Hydration: The alkyne can be hydrated to form the corresponding acetylpyrazine.

-

Reduction: The triple bond can be reduced to a double or single bond.

The pyrazine core is a key pharmacophore in several approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] The introduction of an ethynyl group provides a reactive handle for the synthesis of novel pyrazine derivatives with potential applications in drug discovery and materials science.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been elucidated for this compound, pyrazine derivatives are known to interact with various biological targets. For instance, some pyrazine-containing compounds act as kinase inhibitors by binding to the ATP-binding pocket of kinases, thereby disrupting downstream signaling cascades involved in cell proliferation and survival.[8][9] Given the structural similarities, it is plausible that this compound derivatives could be designed to target specific kinases or other enzymes implicated in disease pathways. Further research is required to explore the biological activities and potential molecular targets of this compound class.

Diagram 2: Potential Role of Pyrazine Derivatives as Kinase Inhibitors

Caption: A conceptual diagram of kinase inhibition by a pyrazine derivative.

Conclusion

This compound represents a potentially valuable building block in medicinal chemistry and materials science. While direct experimental data on its properties are limited, this guide provides a foundational understanding based on the characteristics of structurally related compounds. The presented synthetic protocol for analogous 2-alkynyl-3-chloropyrazines offers a viable route for accessing this class of molecules. Further experimental and computational studies are warranted to fully elucidate the physical, chemical, and biological properties of this compound and to explore its potential in various scientific applications.

References

- 1. In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. 2-CHLORO-3-METHYLPYRAZINE | 95-58-9 [chemicalbook.com]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Orbital Analysis of 2-Ethynylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular orbital analysis of 2-ethynylpyrazine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational studies on this compound, this document synthesizes a robust analytical framework based on established theoretical principles and data from structurally analogous compounds, such as ethynylpyridines and other pyrazine derivatives. This guide details proposed computational methodologies, presents representative quantitative data for frontier molecular orbitals, and visualizes key analytical workflows and orbital structures. The information herein serves as a foundational resource for researchers engaged in the computational analysis and rational design of novel pyrazine-based compounds.

Introduction

This compound is a molecule that merges the electron-deficient characteristics of a pyrazine ring with the electron-rich π-system of an ethynyl group. This unique electronic profile makes it a valuable scaffold in the design of novel therapeutic agents and functional organic materials. Understanding the distribution and energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting its chemical reactivity, electronic properties, and potential intermolecular interactions. This guide outlines the theoretical and practical considerations for conducting a thorough molecular orbital analysis of this compound.

Proposed Computational Methodology

A robust and accurate molecular orbital analysis of this compound can be achieved using Density Functional Theory (DFT), a computational quantum mechanical modeling method. Based on methodologies reported for closely related ethynyl-substituted N-heterocycles, the following protocol is recommended for accurate in silico analysis.

Experimental Protocols:

Software: Gaussian 16 or ORCA 5.0 software packages are recommended.

Methodology:

-

Geometry Optimization:

-

The initial structure of this compound is to be drawn using a molecular editor and pre-optimized using a universal force field (UFF).

-

Full geometry optimization should be performed in the gas phase using the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

A Pople-style basis set, 6-311++G(d,p), is recommended to provide a good balance of accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for non-spherical electron distribution.

-

Frequency calculations must be performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.

-

-

Molecular Orbital Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

This calculation yields the energies of all molecular orbitals, including the HOMO and LUMO.

-

The output file should be processed to extract the energies and visualize the spatial distribution of the frontier orbitals.

-

Quantitative Molecular Orbital Data

| Property | Predicted Value | Description |

| HOMO Energy | ~ -6.5 to -7.0 eV | The energy of the highest occupied molecular orbital, indicating the molecule's electron-donating ability. |

| LUMO Energy | ~ -1.0 to -1.5 eV | The energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 6.0 eV | The energy difference between the HOMO and LUMO, which correlates with chemical reactivity and stability. |

| Dipole Moment | ~ 2.0 to 2.5 Debye | A measure of the polarity of the molecule, arising from the asymmetric distribution of electron density. |

Visualization of Analytical Workflows and Molecular Orbitals

Computational Workflow

The logical flow of a typical DFT-based molecular orbital analysis is depicted in the following diagram. This workflow ensures that the calculations are based on a stable molecular geometry, leading to reliable and reproducible results.

Frontier Molecular Orbitals of this compound

The electronic structure of this compound is determined by the interplay between the electron-withdrawing pyrazine ring and the π-donating ethynyl substituent. The diagram below illustrates the expected qualitative distribution of the HOMO and LUMO based on these characteristics. The HOMO is anticipated to have significant contributions from the ethynyl π-system, while the LUMO is expected to be localized primarily on the electron-deficient pyrazine ring.

Conclusion

This technical guide provides a foundational framework for the molecular orbital analysis of this compound. By employing the recommended DFT-based computational protocols, researchers can obtain valuable insights into the electronic structure and reactivity of this and related molecules. The provided representative data and visualizations serve as a practical starting point for more detailed in silico studies. A thorough understanding of the frontier molecular orbitals is paramount for the rational design of this compound derivatives with tailored electronic properties for applications in drug development and materials science. Future experimental work, particularly using photoelectron spectroscopy, would be invaluable in validating and refining these computational models.

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 2-Halopyrazines with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become an invaluable tool in organic synthesis.[1][2] Pyrazine scaffolds are prevalent in numerous biologically active compounds and approved drugs, making the alkynylation of pyrazines a significant strategy in drug discovery and development.[3][4] The introduction of an alkynyl moiety can modulate the biological activity of a molecule by altering its steric and electronic properties, or by serving as a rigid linker.[5] These application notes provide detailed protocols and data for the Sonogashira coupling of 2-halopyrazines with various terminal alkynes, offering a foundation for the synthesis of novel 2-alkynylpyrazine derivatives for potential therapeutic applications.

Key Reaction Parameters

Successful Sonogashira coupling of 2-halopyrazines is contingent on the careful optimization of several key parameters:

-

Halide Reactivity: The reactivity of the 2-halopyrazine follows the general trend for aryl halides: I > Br > Cl.[6] Consequently, 2-iodopyrazines are the most reactive substrates, often allowing for milder reaction conditions, while 2-chloropyrazines are the least reactive and may require more forcing conditions or more active catalyst systems.[7]

-

Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed.[1][2] Common palladium sources include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[6] Copper(I) iodide (CuI) is the most frequently used co-catalyst, which reacts with the terminal alkyne to generate a copper(I) acetylide, a key intermediate in the catalytic cycle.[6]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide byproduct formed during the reaction.[1][2]

-

Solvent: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and undesired side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[1] Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and toluene.[8][9]

Data Presentation

The following tables summarize representative yields for the Sonogashira coupling of 2-halopyrazines with various terminal alkynes. It is important to note that yields are highly dependent on the specific substrates and reaction conditions employed.

Table 1: Sonogashira Coupling of 2,3-Dichloropyrazine with Terminal Alkynes [7]

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylacetylene | CuI (5 mol%), PPh₃ (10 mol%) | K₂CO₃ | PEG-400 | 8 | 17 |

| 2 | Phenylacetylene | CuI (10 mol%), PPh₃ (10 mol%) | K₂CO₃ | PEG-400 | 4 | 49 |

| 3 | Phenylacetylene | CuI (10 mol%), PPh₃ (10 mol%) | K₂CO₃ | PEG-400 | 0.5-1 | 85 |

| 4 | 4-Ethynyltoluene | CuI (10 mol%), PPh₃ (10 mol%) | K₂CO₃ | PEG-400 | 0.5-1 | 82 |

| 5 | 4-Methoxyphenylacetylene | CuI (10 mol%), PPh₃ (10 mol%) | K₂CO₃ | PEG-400 | 0.5-1 | 88 |

| 6 | 3,3-Dimethyl-1-butyne | CuI (10 mol%), PPh₃ (10 mol%) | K₂CO₃ | PEG-400 | 0.5-1 | 75 |

Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes (Analogous Heterocycle) [8]

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 96 |

| 2 | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 92 |

| 3 | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 89 |

| 4 | 1-Heptyne | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 85 |

Experimental Protocols

The following are general protocols for the Sonogashira coupling of 2-halopyrazines. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Sonogashira Coupling of a 2-Halopyrazine with a Terminal Alkyne

Materials:

-

2-Halopyrazine (e.g., 2-chloropyrazine, 2-bromopyrazine, or 2-iodopyrazine)

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine)

-

Anhydrous, deoxygenated solvent (e.g., DMF or THF)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (argon or nitrogen)

-

Standard laboratory glassware and workup reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the 2-halopyrazine (1.0 mmol), palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.02-0.1 mmol, 2-10 mol%).

-

Add the anhydrous, deoxygenated solvent (5-10 mL) followed by the base (2.0-3.0 mmol).

-

Degas the mixture by bubbling with the inert gas for 10-15 minutes.

-

Add the terminal alkyne (1.1-1.5 mmol) dropwise to the reaction mixture.

-

Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynylpyrazine.

Protocol 2: Ultrasound-Assisted Sonogashira Coupling of 2,3-Dichloropyrazine[8]

Materials:

-

2,3-Dichloropyrazine

-

Terminal alkyne

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Polyethylene glycol 400 (PEG-400)

-

Ultrasonic bath

Procedure:

-

In a reaction vessel, combine 2,3-dichloropyrazine (1.0 mmol), the terminal alkyne (1.2 mmol), CuI (0.1 mmol, 10 mol%), PPh₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

-

Add PEG-400 (3 mL) as the solvent.

-

Place the reaction vessel in an ultrasonic bath and irradiate at a specified temperature (e.g., 50 °C) for 0.5-1 hour.

-

Monitor the reaction progress by TLC.

-

Upon completion, add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 2-alkynyl-3-chloropyrazine.

Visualizations

Caption: General catalytic cycles of the Sonogashira coupling reaction.

Caption: A typical experimental workflow for the Sonogashira coupling.

Applications in Drug Development

Pyrazine derivatives are a cornerstone in medicinal chemistry, with several approved drugs containing this heterocycle.[3] They are known to interact with a variety of biological targets. For instance, many pyrazine-containing molecules act as kinase inhibitors, where the nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase. The introduction of an alkynyl group via Sonogashira coupling can further enhance binding affinity or introduce new interactions with the target protein.

The synthesized 2-alkynylpyrazines can serve as scaffolds for the development of novel therapeutic agents, including but not limited to:

-

Anticancer Agents: Pyrazine derivatives have shown significant potential as anticancer drugs.[3]

-

Kinase Inhibitors: As mentioned, the pyrazine core is a common feature in kinase inhibitors for various therapeutic areas.

-

Antimicrobial and Antiviral Agents: The biological activity of pyrazine compounds extends to infectious diseases.[1][4]

The alkynyl functional group itself is also a valuable pharmacophore, known to improve metabolic stability and pharmacokinetic properties of drug candidates.[5]

Caption: Inhibition of kinase signaling by a 2-alkynylpyrazine derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Making sure you're not a bot! [mostwiedzy.pl]